Cas no 2411273-86-2 (N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide)
N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide
- Z2228858888
- EN300-26574640
- N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide
- 2411273-86-2
-
- Inchi: 1S/C10H12F3NO2/c1-2-3-8(15)14-7-4-5-9(16,6-7)10(11,12)13/h7,16H,4-6H2,1H3,(H,14,15)
- InChI Key: UMTACGZFTISMGG-UHFFFAOYSA-N
- SMILES: FC(C1(CCC(C1)NC(C#CC)=O)O)(F)F
Computed Properties
- Exact Mass: 235.08201311g/mol
- Monoisotopic Mass: 235.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 49.3Ų
N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574640-0.05g |
N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide |
2411273-86-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide
N-3-Hydroxy-3-(Trifluoromethyl)cyclopentylbut-2-ynamide: A Comprehensive Overview
The compound CAS No. 2411273-86-2, also known as N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile applications and intriguing chemical behavior. The molecule's structure, which includes a cyclopentane ring substituted with a hydroxyl group and a trifluoromethyl group, along with a butynamide functional group, makes it a valuable tool in modern chemical synthesis.
Recent studies have highlighted the importance of N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide in the development of advanced materials and pharmaceutical agents. Its ability to participate in various catalytic reactions, such as cross-coupling and cycloaddition processes, has made it a key intermediate in the synthesis of complex molecules. Researchers have also explored its potential as a building block for constructing bioactive compounds, particularly in the context of drug discovery.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The introduction of the trifluoromethyl group, for instance, is typically achieved through electrophilic fluorination or metal-mediated substitution reactions. Similarly, the formation of the butynamide functionality requires precise control over reaction conditions to ensure optimal yields and product purity.
In terms of applications, N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide has been utilized in the development of novel polymers, where its unique electronic properties contribute to enhanced material performance. Additionally, its role as an intermediate in the synthesis of bioactive molecules has been extensively documented in recent scientific literature. For example, studies have demonstrated its potential in the creation of anti-inflammatory agents and anticancer drugs.
From an environmental perspective, the compound's stability and biodegradability have been evaluated to ensure its safe use in industrial and pharmaceutical settings. Research findings indicate that it exhibits moderate persistence in aqueous environments, making it suitable for applications where long-term stability is required.
Looking ahead, the continued exploration of N-3-hydroxy-3-(trifluoromethyl)cyclopentylbut-2-ynamide's properties is expected to yield further insights into its potential uses. Ongoing studies are focusing on optimizing its synthesis pathways and expanding its application scope in areas such as green chemistry and sustainable materials development.
In conclusion, CAS No. 2411273-86-2 represents a significant advancement in organic chemistry, offering researchers and industry professionals a powerful tool for innovation across multiple disciplines. Its unique structure, coupled with its versatile reactivity and application potential, ensures that this compound will remain at the forefront of chemical research for years to come.
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